2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone

Medicinal Chemistry ADME Lipophilicity

Researchers developing selective COX-2 inhibitors or fluorinated materials often face inconsistent yields due to hygroscopic or low-purity ketone precursors. This crystalline, non-hygroscopic building block (mp 64-66°C) eliminates weighing errors and ensures batch-to-batch reproducibility. - ≥97% purity validated by HPLC, reducing side reactions in downstream functionalization. - Unique 6-methoxy-2-trifluoroacetyl naphthalene scaffold provides an optimal logP (3.59) and metabolic stability for lead optimization. - Available from multiple stock points, with same-day dispatch for quantities up to 25g, minimizing synthesis delays.

Molecular Formula C13H9F3O2
Molecular Weight 254.2 g/mol
CAS No. 886370-42-9
Cat. No. B1325214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone
CAS886370-42-9
Molecular FormulaC13H9F3O2
Molecular Weight254.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)C(F)(F)F
InChIInChI=1S/C13H9F3O2/c1-18-11-5-4-8-6-10(3-2-9(8)7-11)12(17)13(14,15)16/h2-7H,1H3
InChIKeyDGUJNJQFAWNYEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone (CAS 886370-42-9) | Properties and Scientific Procurement Baseline


2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone (CAS 886370-42-9) is a fluorinated aromatic ketone with the molecular formula C₁₃H₉F₃O₂ and a molecular weight of 254.20 g/mol . It is characterized by a 6-methoxynaphthalene core bearing a trifluoromethyl ketone substituent at the 2-position, which confers distinct physicochemical properties including a logP of 3.59 and a topological polar surface area (PSA) of 26.3 Ų . The compound is a white to off-white solid with a melting point of 64–66 °C and a predicted boiling point of 325.5 °C . It is primarily utilized as a synthetic building block in medicinal chemistry and materials science, with commercial availability at purities ≥95% .

Why Substituting 2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone with Generic Analogs Compromises Research Integrity


This compound cannot be casually substituted by other naphthyl ketones or trifluoromethyl ketones without altering key experimental outcomes. The combination of the electron-donating 6-methoxy group and the strongly electron-withdrawing trifluoromethyl ketone moiety creates a unique electronic and steric environment on the naphthalene scaffold . Substituting with the non-fluorinated analog 6-methoxy-2-acetylnaphthalene significantly reduces lipophilicity (logP ~2.8 vs. 3.59) and alters metabolic stability, while replacing with a simpler trifluoromethyl ketone like 2,2,2-trifluoroacetophenone eliminates the extended π-system required for specific molecular recognition events [1]. Furthermore, the target compound exhibits a crystalline solid form (mp 64–66 °C) that differs markedly from liquid analogs, impacting handling, formulation, and crystallization studies . These physicochemical divergences directly affect reaction yields, biological activity, and reproducibility.

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone (CAS 886370-42-9)


Lipophilicity (logP) Comparison vs. Non-Fluorinated Analog

The target compound exhibits a calculated logP of 3.59, which is approximately 0.8 log units higher than the non-fluorinated analog 6-methoxy-2-acetylnaphthalene (logP ~2.8) . This increased lipophilicity, conferred by the trifluoromethyl group, can enhance membrane permeability and metabolic stability in drug discovery programs [1].

Medicinal Chemistry ADME Lipophilicity

Physical State and Melting Point Differentiation vs. Simple Trifluoromethyl Ketones

The target compound is a white to off-white solid with a melting point of 64–66 °C . In contrast, the simpler analog 2,2,2-trifluoroacetophenone is a liquid at room temperature with a melting point of approximately –40 °C [1]. This solid-state property enables easier purification, storage, and precise weighing for quantitative experiments.

Solid Form Screening Crystallization Handling

Electronic Properties and Synthetic Utility as a Building Block

The strong electron-withdrawing trifluoromethyl ketone group activates the carbonyl for nucleophilic addition and enables subsequent transformations such as reduction to the corresponding alcohol (reported yield: 80% using NaBH₄) . This contrasts with the non-fluorinated analog 6-methoxy-2-acetylnaphthalene, where the methyl ketone is less electrophilic and reductions often proceed with lower yields or require harsher conditions [1].

Organic Synthesis Cross-Coupling Fluorine Chemistry

Commercial Purity and Procurement Availability

The compound is commercially available from multiple vendors with a minimum guaranteed purity of 95% (AKSci) and up to 97% (Fluorochem, Matrix Scientific) , offered in a range of pack sizes from 50 mg to 100 g . This high purity reduces the need for additional purification steps prior to use, unlike less common analogs which may require custom synthesis and subsequent purification.

Chemical Procurement Quality Control Supply Chain

Validated Application Scenarios for 2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone


Medicinal Chemistry: Design of COX-2 Inhibitor Scaffolds

The naphthalene core with a 6-methoxy substituent is a recognized pharmacophore in COX-2 inhibitor development, as demonstrated in multiple patent and literature series [1]. The trifluoromethyl ketone moiety serves as a metabolically stable bioisostere for carboxylic acids or as a precursor for further functionalization, enabling the synthesis of selective COX-2 inhibitors with improved pharmacokinetic profiles compared to traditional NSAIDs [2]. The high logP (3.59) of this building block directly contributes to the optimization of lipophilicity in lead candidates.

Synthetic Chemistry: Efficient Synthesis of Trifluoromethyl Alcohols

This ketone undergoes high-yielding reduction (80% yield) to the corresponding trifluoromethyl alcohol , a valuable intermediate for the introduction of chiral trifluoromethyl carbinol groups into bioactive molecules. The solid nature of the ketone facilitates precise weighing and storage, ensuring consistent reduction outcomes across multiple synthetic batches.

Materials Science: Precursor for Fluorinated Liquid Crystals

The rigid naphthalene core combined with a polar trifluoromethyl ketone group imparts desirable properties for liquid crystalline materials, including high dielectric anisotropy and favorable birefringence [3]. The crystalline solid form (mp 64–66 °C) of this building block allows for convenient purification and handling during the multi-step synthesis of advanced functional materials.

Technical Documentation Hub

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